Tetrakis(diethylamino)phosphonium bromide

Vue d'ensemble

Description

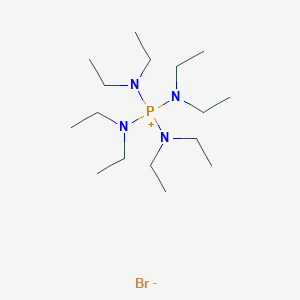

Tetrakis(diethylamino)phosphonium bromide is a compound with the molecular formula C16H40BrN4P . It is a high-temperature phase-transfer catalyst and has been used in several high-temperature PTC halex reactions at 180 degrees Celsius for extended reaction times .

Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamino)phosphonium bromide consists of 16 carbon atoms, 40 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 1 phosphorus atom . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

Tetrakis(diethylamino)phosphonium bromide is a powder with a melting point of 245-246 degrees Celsius . It has a molecular weight of 399.4 . Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Catalysis and Nanoparticle Synthesis

Tetrakis(diethylamino)phosphonium bromide has been explored in the field of catalysis and nanoparticle synthesis, where its derivatives have shown effectiveness. For example, tetrakis-(hydroxymethyl)-phosphonium chloride (THPC) has been used as a reducing agent and stabilizing ligand for the synthesis of monometallic nanoparticles and bimetallic nanoalloys. These nanoparticles, containing noble metals, exhibit significant potential in catalysis due to their ultra-small size, narrow size distributions, and high stability in aqueous solutions (Hueso et al., 2013).

Drug Delivery Systems

In the pharmaceutical sciences, derivatives of tetrakis(diethylamino)phosphonium bromide have been utilized to create innovative drug delivery systems. For instance, tetrakis(hydroxymethyl)phosphonium chloride has been used as a crosslinking agent in chitosan-based hydrogels. These hydrogels exhibit pH-sensitive swelling kinetics, low toxicity, biocompatibility, mucoadhesiveness, and can enable modified drug release, as demonstrated with the anticancer drug camptothecin. This application underscores the potential of tetrakis(diethylamino)phosphonium bromide derivatives in developing oral chemotherapy administration strategies (Martínez-Martínez et al., 2019).

Environmental Applications

Moreover, derivatives like tetrakis(hydroxymethyl)phosphonium sulfate (THPS) have been explored for environmental applications, such as in the treatment of industrial wastewater. Studies have shown that THPS can effectively remove organic phosphorus from wastewater, indicating its utility in mitigating pollution and enhancing sustainability in industrial processes (Peng et al., 2022).

Anionic Polymerization

The novel applications of tetrakis(diethylamino)phosphonium bromide derivatives extend to the field of polymer science as well. The salt of the tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium (P5+) cation, related to tetrakis(diethylamino)phosphonium derivatives, initiates a rapid and controlled anionic polymerization of methyl methacrylate, showcasing its role in the synthesis of polymers with precise molecular weights and narrow distributions (Baskaran & Müller, 2000).

Orientations Futures

Tetrakis(dialkylamino)phosphonium compounds, which are similar to Tetrakis(diethylamino)phosphonium bromide, have been used in the efficient synthesis of high-performance anion exchange membranes . This suggests potential future applications of Tetrakis(diethylamino)phosphonium bromide in the field of energy applications .

Propriétés

IUPAC Name |

tetrakis(diethylamino)phosphanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H40N4P.BrH/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8;/h9-16H2,1-8H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSNYNMMDQPIDR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[P+](N(CC)CC)(N(CC)CC)N(CC)CC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H40BrN4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrakis(diethylamino)phosphonium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.